4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine
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Overview
Description
4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the thieno[3,2-D]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include substituted thienopyrimidines and various derivatives that retain the core structure while introducing new functional groups .
Scientific Research Applications
4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is employed in the study of various biological pathways and molecular targets, contributing to the understanding of disease mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell proliferation and survival. This makes it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
Thieno[3,4-D]pyrimidine: Shares a similar core structure but differs in the position of the nitrogen atoms.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Another related compound with a pyrrolo ring instead of a thieno ring
Uniqueness: 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct electronic properties and reactivity. These features make it particularly useful in the design of novel pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H2ClF3N2S |
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Molecular Weight |
238.62 g/mol |
IUPAC Name |
4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-5-4(12-2-13-6)3(1-14-5)7(9,10)11/h1-2H |
InChI Key |
NWBQPEQJDONDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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